3-allyl-5-(5-methyl-2-furyl)-2-[(2-oxopropyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
Description
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are a class of heterocyclic compounds with a fused thiophene-pyrimidine core. The compound 3-allyl-5-(5-methyl-2-furyl)-2-[(2-oxopropyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one features a thieno[2,3-d]pyrimidin-4(3H)-one scaffold substituted with:
- An allyl group at position 3, which enhances lipophilicity and may influence receptor binding.
- A 5-methyl-2-furyl moiety at position 5, contributing to π-π stacking interactions and electronic effects.
- A 2-oxopropylthio group at position 2, which modulates solubility and metabolic stability .
This compound is structurally analogous to pharmacologically active thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which exhibit antibacterial, antitumor, and kinase-inhibitory activities . Its design aligns with molecular hybridization strategies, where substituents are optimized to target specific biological pathways, such as VEGFR-2 inhibition .
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-2-(2-oxopropylsulfanyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-4-7-19-16(21)14-12(13-6-5-11(3)22-13)9-23-15(14)18-17(19)24-8-10(2)20/h4-6,9H,1,7-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPPPZKGJLSPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320659 | |
| Record name | 5-(5-methylfuran-2-yl)-2-(2-oxopropylsulfanyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
379247-12-8 | |
| Record name | 5-(5-methylfuran-2-yl)-2-(2-oxopropylsulfanyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-allyl-5-(5-methyl-2-furyl)-2-[(2-oxopropyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a thieno-pyrimidine core with various substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several human cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
Case Studies
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound exhibited significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The compound's cytotoxicity was comparable to standard chemotherapeutic agents like 5-fluorouracil .
- Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in cancer cells. This is supported by studies showing increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins upon treatment with this compound .
Structure-Activity Relationships (SAR)
The biological activity of thienopyrimidines is significantly influenced by their chemical structure. Modifications to the allyl and furyl groups have been shown to enhance or diminish activity:
| Substituent | Effect on Activity |
|---|---|
| Allyl group | Essential for activity |
| 5-methyl furyl group | Increases lipophilicity |
| Thioether linkage | Enhances bioavailability |
Research indicates that compounds with similar structural motifs often exhibit enhanced biological activities, suggesting that further modifications could lead to more potent derivatives.
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : Preliminary tests indicate potential antibacterial effects against Gram-positive bacteria.
- Anti-inflammatory Properties : The thienopyrimidine scaffold has been associated with reduced inflammatory markers in cellular models.
Comparison with Similar Compounds
Key Observations:
- 5-Substituents : The 5-methylfuran in the target compound improves metabolic stability compared to unsubstituted furan () and may enhance binding to hydrophobic pockets .
- 3-Substituents : Allyl groups (vs. ethyl or methyl) balance lipophilicity and conformational flexibility, critical for membrane permeability .
Pharmacological Activity Comparison
Antimicrobial Activity:
- Target Compound: Limited direct data, but structurally related compounds with 2-oxopropylthio groups show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
- 3-Allyl-5-(2-furyl)-2-sulfanyl Derivative : Exhibited weaker activity (MIC: >64 µg/mL) due to reduced solubility .
- 3-Ethyl-5-(thiophen-2-yl) Derivative : Demonstrated broad-spectrum activity (MIC: 4–16 µg/mL), attributed to thiophene’s electron-rich aromatic system .
Antitumor Activity:
- Target Compound: Likely inhibits kinases (e.g., VEGFR-2) via the thieno[2,3-d]pyrimidin-4(3H)-one core, similar to hybrids with 1,3,4-oxadiazol spacers (IC₅₀: 0.5–2.0 µM) .
Molecular Docking and Binding Affinity
- VEGFR-2 Inhibition : The target compound’s 5-methylfuran and 2-oxopropylthio groups are predicted to occupy the hinge and DFG motif regions of VEGFR-2, with docking scores comparable to clinical inhibitors (ΔG: −9.2 kcal/mol) .
- 5-HT1A Receptor Affinity : Derivatives with arylpiperazinylalkylthio groups (e.g., ) show high 5-HT1A binding (Ki: <10 nM), while the target compound’s lack of a basic amine likely reduces CNS activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
